Esculentin

Description

Properties

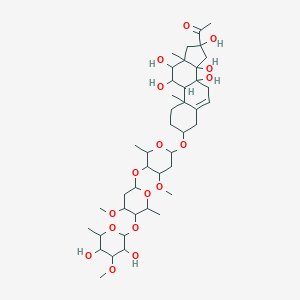

CAS No. |

131889-89-9 |

|---|---|

Molecular Formula |

C42H68O17 |

Molecular Weight |

845 g/mol |

IUPAC Name |

1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone |

InChI |

InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3 |

InChI Key |

DPMVYTYRMGJDQQ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |

Synonyms |

esculentin esculentin steroid |

Origin of Product |

United States |

Foundational & Exploratory

Esculentin Peptides: A Technical Guide to Discovery, Isolation, and Characterization from Frog Skin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents, with amphibian skin secretions emerging as a particularly rich source of bioactive molecules. Among these, the esculentin family of peptides, first discovered in the skin of the European frog Rana esculenta, has garnered significant attention. These cationic peptides exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and even viruses.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound peptides, with a focus on the core methodologies and quantitative data essential for researchers in the field of drug discovery and development.

Discovery and Initial Isolation

The journey of this compound peptides began with the observation that amphibian skin is remarkably resistant to microbial colonization despite being constantly exposed to a microbe-rich environment. This led to the hypothesis that the skin secretions contain potent antimicrobial compounds. Early studies involved the stimulation of peptide release from the granular glands in the frog's skin, followed by the collection and analysis of these secretions.

Experimental Protocol: Collection of Frog Skin Secretions

A common and humane method for collecting frog skin secretions involves mild electrical stimulation or the administration of norepinephrine (B1679862).[3][4][5][6]

Materials:

-

Live frogs (e.g., Rana esculenta)

-

Norepinephrine solution (e.g., 80 nmoles/g of frog weight) or a mild electrical stimulator

-

Collection buffer (e.g., 25 mM NaCl and 25 mM sodium acetate, pH 7.0)

-

Trifluoroacetic acid (TFA)

-

Centrifuge and centrifuge tubes

Procedure:

-

Frogs are gently handled to minimize stress.

-

To induce secretion, either a low-voltage electrical current is briefly applied to the dorsal skin, or a non-lethal dose of norepinephrine is administered via injection or immersion.[4][5][6]

-

The frog is then placed in a container with a collection buffer for approximately 15-20 minutes to allow the secretions to accumulate.[3][6]

-

Following secretion collection, the frog is returned to its habitat.

-

The collected secretion-containing buffer is immediately acidified with a small amount of TFA to inhibit protease activity and preserve the peptides.[6]

-

The solution is then centrifuged to pellet any cellular debris, and the supernatant containing the crude peptide mixture is collected for further purification.

Purification of this compound Peptides

The crude skin secretion is a complex mixture of various peptides and proteins. Therefore, a multi-step purification process is necessary to isolate this compound peptides. The most common and effective technique for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][7]

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude peptide extract

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

UV detector

Procedure:

-

The crude extract is first partially purified and desalted using a Sep-Pak C18 cartridge.[4][5]

-

The desalted sample is then injected into the RP-HPLC system.

-

The peptides are eluted using a linear gradient of increasing concentrations of Solvent B (e.g., 5% to 65% over 60 minutes) at a specific flow rate (e.g., 1-10 mL/min depending on the column size).[7][8]

-

The elution is monitored by a UV detector at a wavelength of 220-280 nm.

-

Fractions corresponding to distinct peaks on the chromatogram are collected separately.

-

Each fraction is then analyzed for antimicrobial activity to identify the fractions containing the this compound peptides.

-

Further rounds of purification using different gradient conditions or different column chemistries (e.g., C4 or C8) may be necessary to achieve high purity.[5]

Characterization of this compound Peptides

Once purified, the this compound peptides are characterized to determine their primary structure (amino acid sequence) and molecular mass. The primary methods for this are mass spectrometry and Edman degradation.

Experimental Protocol: Mass Spectrometry

Mass spectrometry is a powerful technique for determining the precise molecular weight of a peptide and can also be used for sequencing (tandem mass spectrometry).[9][10][11]

Materials:

-

Purified this compound peptide

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

-

The purified peptide sample is prepared according to the specific requirements of the mass spectrometer. For MALDI-TOF, the peptide is co-crystallized with a matrix on a target plate. For ESI-MS, the peptide is dissolved in a suitable solvent.[8]

-

The sample is then ionized and the mass-to-charge ratio of the ions is measured.

-

For sequencing (MS/MS), the peptide ions are fragmented, and the masses of the resulting fragment ions are measured.

-

The amino acid sequence is deduced from the mass differences between the fragment ions.

Experimental Protocol: Edman Degradation

Edman degradation is a classic method for sequencing peptides from the N-terminus.[1][3][12][13]

Materials:

-

Purified this compound peptide

-

Phenyl isothiocyanate (PITC)

-

Trifluoroacetic acid (TFA)

-

Automated peptide sequencer

Procedure:

-

The peptide is reacted with PITC, which labels the N-terminal amino acid.[1][12][13]

-

The labeled amino acid is then cleaved from the peptide chain using TFA.[12][13]

-

The cleaved amino acid derivative (a phenylthiohydantoin, or PTH-amino acid) is identified by chromatography.

-

The remaining peptide is then subjected to another cycle of the reaction to identify the next amino acid in the sequence.

-

This process is repeated until the entire peptide sequence is determined.

Quantitative Data on this compound Peptides

The biological activity of this compound peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Physicochemical Properties of Selected this compound Peptides

| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Net Charge |

| This compound-1a | GIFSKLAGKKIKNLLISGLKG-NH2 | 4920.4 | +6 |

| This compound-1b | GIFSKLAGKKIKNLLISGLKG-NH2 | 4801.2 | +5 |

| This compound-2a | GFSFLSGVAKGVAKNLGQIFSKLAAESIKN | 3519.3 | +4 |

Data compiled from various sources.[3][5]

Table 2: Antimicrobial Activity (MIC in µM) of this compound Peptides and Derivatives

| Peptide | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans |

| This compound-1a(1-21)NH2 | 2 - 4 | 0.5 - 1 | 16 - 64 | >64 |

| This compound-1a(1-18)NH2 | 16 - 32 | >64 | 32 - 64 | >64 |

| This compound-2EM (linearized) | - | - | ≤ 6.25 | - |

| This compound-2CHa | - | - | ≤ 6.0 (MDR) | - |

Data compiled from multiple studies. Note that MIC values can vary depending on the specific bacterial strain and experimental conditions.[13][14][15][16]

Signaling Pathways and Mechanism of Action

The primary mechanism of antimicrobial action for this compound peptides is the disruption of the microbial cell membrane.[17][18][19] Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[18][19] Following this initial binding, the peptides insert into the membrane, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately cell death.[17][18]

Beyond their antimicrobial properties, certain this compound derivatives have been shown to modulate host cell signaling pathways, highlighting their potential in areas such as wound healing. For instance, this compound-1a(1-21)NH2 has been demonstrated to promote angiogenesis by activating the PI3K/AKT signaling pathway.[20] This pathway is crucial for cell proliferation, migration, and survival.

References

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]

- 5. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Sequence Analysis of Antimicrobial Peptides by Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Exploiting PI3K/mTOR Signaling to Accelerate Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.uniroma1.it [iris.uniroma1.it]

- 17. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Esculentin Peptides and Their Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different types of esculentin peptides, their natural sources, biological activities, and the experimental methodologies used for their characterization. This compound peptides are a class of antimicrobial peptides (AMPs) originally discovered in the skin secretions of amphibians and represent a promising avenue for the development of novel therapeutics against multidrug-resistant pathogens.

Introduction to this compound Peptides

This compound peptides are a family of cationic antimicrobial peptides predominantly found in the skin of frogs.[1][2] They are known for their broad-spectrum activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and even some viruses.[1][3] The primary mechanism of action for many this compound peptides involves the disruption of microbial cell membranes.[1]

Types of this compound Peptides and Their Sources

The this compound family is diverse, with several members identified. The two primary groups are This compound-1 (B1576701) and this compound-2. These peptides are often found as a cocktail of different isoforms within the skin secretions of a single amphibian species.

This compound-1

This compound-1 peptides are characterized by a highly conserved 46-amino acid sequence, which includes a C-terminal loop formed by a disulfide bridge.[4][5]

-

This compound-1a (B1576700) and this compound-1b: These are two of the most well-studied this compound-1 peptides, differing by only a single amino acid.[4][6] They have been isolated from the skin of the European edible frog, Rana esculenta.[7][8]

-

Derivatives of this compound-1a: Shorter, synthetic derivatives of this compound-1a have been developed to enhance specific activities and improve their therapeutic potential.

-

Esc(1-21): This 21-amino acid peptide corresponds to the N-terminal region of this compound-1a and has demonstrated potent bactericidal activity.[4][9]

-

Esc(1-18): A slightly shorter 18-amino acid fragment, also derived from the N-terminus of this compound-1a.[4][10]

-

Esc(1-21)-1c: A diastereomer of Esc(1-21) containing two D-amino acid substitutions, which has shown increased resistance to proteases.[9]

-

-

This compound-1PN: Isolated from the dark-spotted frog (Pelophylax nigromaculatus), this peptide shows both antibacterial and immunomodulatory properties.[5]

This compound-2

The this compound-2 family of peptides also exhibits significant antimicrobial properties, with variations in their amino acid sequences leading to a range of biological activities.

-

This compound-2L: A linearized version of an this compound-2 peptide, it has been studied for its activity against Gram-negative bacteria.[2]

-

This compound-2 HYba1 and this compound-2 HYba2: These novel peptides were identified from the skin secretions of Hydrophylax bahuvistara, an endemic frog species of the Western Ghats, India.[11]

-

This compound-2CHa: This peptide demonstrates potent activity against multidrug-resistant bacteria and also shows cytotoxic activity against some cancer cell lines.[12]

-

This compound-2EM: Isolated from the frog Glandirana emeljanovi.[2]

-

This compound-2-OA2: Found in Odorrana andersonii, this peptide is active against B. pyocyaneus, E. coli, S. aureus, and C. albicans.[13]

Ranatuerin Peptides

The Ranatuerin family of peptides is structurally and functionally related to esculentins, often co-isolated from the same amphibian species. They are characterized by a conserved C-terminal "rana box" domain.[14][15]

Quantitative Data on Biological Activity

The antimicrobial efficacy of this compound peptides is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported activities of various this compound peptides against different microorganisms.

Table 1: Antimicrobial Activity of this compound-1 Derivatives

| Peptide | Microorganism | MIC (µM) | MBC (µM) | Reference |

| Esc(1-21) | E. coli K12 | 2 | 4 | [4] |

| Esc(1-21) | E. coli O157:H7 EDL933 | 4 | 8 | [4] |

| Esc(1-18) | E. coli K12 | 16 | 32 | [4] |

| Esc(1-18) | E. coli O157:H7 EDL933 | 32 | 64 | [4] |

| Kanamycin | E. coli K12 | 16 | 32 | [4] |

| Kanamycin | E. coli O157:H7 EDL933 | 16 | 32 | [4] |

Table 2: Antimicrobial Activity of this compound-2 Peptides

| Peptide | Microorganism | MIC (µM) | Reference |

| This compound-2 HYba1 (E2/1) | Gram-positive bacteria | 3 - 20 | [11] |

| This compound-2 HYba1 (E2/1) | Gram-negative bacteria | 9 - 15 | [11] |

| Amidated this compound-2 HYba1 | Gram-positive bacteria | 1 - 15 | [11] |

| Amidated this compound-2 HYba1 | Gram-negative bacteria | 6 - 10 | [11] |

| This compound-2CHa | S. aureus | ≤ 6 | [12] |

| This compound-2CHa | A. baumannii | ≤ 6 | [12] |

| This compound-2CHa | S. maltophilia | ≤ 6 | [12] |

| This compound-2-OA2 | B. pyocyaneus | 2.2 - 4.4 | [13] |

| This compound-2-OA2 | E. coli | 2.2 - 4.4 | [13] |

| This compound-2-OA2 | S. aureus | 2.2 - 4.4 | [13] |

| This compound-2-OA2 | C. albicans | 2.2 - 4.4 | [13] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, characterization, and activity assessment of this compound peptides.

Peptide Synthesis, Purification, and Characterization

4.1.1. Solid-Phase Peptide Synthesis (SPPS)

Synthetic this compound peptides are typically assembled using stepwise solid-phase synthesis.[4] This method allows for the precise incorporation of amino acids in the desired sequence.

4.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To purify the crude synthetic peptide to a high degree of homogeneity.[1]

-

Materials:

-

Crude lyophilized peptide

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Preparative RP-HPLC system with a C18 column

-

UV detector

-

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B).

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration over a defined period (e.g., 5% to 65% Solvent B over 60 minutes).

-

Monitor the elution profile at a wavelength of 220 nm.

-

Collect the fractions corresponding to the major peak.

-

Lyophilize the purified fractions.[1]

-

4.1.3. Characterization

-

Mass Spectrometry: To verify the molecular weight of the purified peptide. This can be performed using either Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[1] The observed molecular weight should be compared to the theoretical molecular weight.

-

Analytical RP-HPLC: To determine the purity of the final peptide product. A small amount of the purified peptide is injected onto an analytical C18 column and eluted with a faster gradient of Solvent B. Purity is assessed by integrating the peak areas.[1]

-

Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide in different environments (e.g., aqueous buffer, membrane-mimicking solutions like trifluoroethanol).[1]

Antimicrobial Activity Assays

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[4]

-

Procedure (Microdilution Broth Method):

-

Prepare a serial dilution of the peptide in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no peptide) and negative (broth only) controls.

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest peptide concentration in which no visible growth is observed.[4]

-

4.2.2. Minimum Bactericidal Concentration (MBC) Assay

-

Objective: To determine the lowest concentration of the peptide that kills the microorganism.[4]

-

Procedure:

-

Following the MIC assay, take an aliquot (e.g., 100 µL) from the wells that show no visible growth.

-

Plate the aliquot onto an appropriate agar (B569324) medium.

-

Incubate the plates under suitable conditions.

-

The MBC is the lowest peptide concentration from which no colonies grow on the agar plate.[4]

-

Signaling Pathways

Recent research has revealed that some this compound peptides can modulate host cellular signaling pathways, suggesting functions beyond direct antimicrobial activity.

PI3K/AKT Pathway in Wound Healing

The this compound-1a derivative, Esc-1a(1-21)NH2, has been shown to promote wound healing by stimulating angiogenesis.[16][17] This pro-angiogenic effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway in human umbilical vein vascular endothelial cells (HUVECs).[16][17] Activation of this pathway leads to increased cell migration and proliferation, which are crucial steps in the formation of new blood vessels.[16][18]

Caption: PI3K/AKT signaling pathway activated by Esc-1a(1-21)NH2.

EGFR Signaling Pathway in Cell Migration

The epidermal growth factor receptor (EGFR) signaling pathway is also implicated in the peptide-promoted migration of airway epithelial cells.[9] This suggests a potential role for this compound peptides in tissue repair and regeneration.

Experimental Workflows

The following diagrams illustrate the typical workflows for the study of this compound peptides.

Caption: General workflow for this compound peptide research.

Conclusion

This compound peptides represent a rich and diverse family of antimicrobial agents with significant therapeutic potential. Their broad-spectrum activity, coupled with their ability to modulate host immune and regenerative responses, makes them attractive candidates for the development of new drugs to combat infectious diseases and promote tissue healing. Further research into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully realize their clinical potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The design and functional characterization of a novel hybrid antimicrobial peptide from this compound-1a and melittin [pharmacia.pensoft.net]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. An this compound-1 homolog from a dark-spotted frog (Pelophylax nigromaculatus) possesses antibacterial and immunoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives of this compound-1 Peptides as Promising Candidates for Fighting Infections from Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solution structure of antimicrobial peptide this compound-1c from skin secretion of Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of bioactive peptides from skin extracts of Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-1a-Derived Peptides Promote Clearance of Pseudomonas aeruginosa Internalized in Bronchial Cells of Cystic Fibrosis Patients and Lung Cell Migration: Biochemical Properties and a Plausible Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound-2CHa: a host-defense peptide with differential cytotoxicity against bacteria, erythrocytes and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-2-OA2 peptide GLFTLIKGAAKLIGKTTAKEAGKTGKLEMACKITNQC for Life Science Research-Mol Scientific. [mol-scientific.com]

- 14. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Antimicrobial Peptide this compound-1a(1-21)NH2 Stimulates Wound Healing by Promoting Angiogenesis through the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

Esculentin: A Comprehensive Technical Guide to its Primary Amino acid Sequence and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin is a family of antimicrobial peptides (AMPs) isolated from the skin secretions of various frog species. These peptides represent a promising class of molecules in the development of novel therapeutics due to their broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview of the primary amino acid sequence and structural features of this compound peptides, intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Primary Amino Acid Sequence

The this compound family of peptides is characterized by considerable sequence variation, leading to different isoforms with distinct biological activities. The primary methods for determining the amino acid sequence of peptides like this compound are Edman degradation and mass spectrometry.

This compound Variants and their Sequences

The following table summarizes the primary amino acid sequences of several known this compound variants.

| Peptide Name | Organism of Origin | Sequence | Length (amino acids) |

| This compound-1a (B1576700) | Pelophylax lessonae (Pool frog) | GIFSKLAGKKIKNLLISGLKGSLGKDLAKLGVDLVACKISKQC | 46 |

| This compound-1b | Rana esculenta | GIFSKLAGKKIKNLLISGLKGSLGKDLAKLGVDLVACKISKQC | 46 |

| This compound-1c (B1576696) | Rana esculenta (Korean) | GIFSKLAGKKIKNLLISGLKGSLGKDLAKLGVDLVACKISKQC | 46 |

| This compound-2a | Pelophylax lessonae (Pool frog) | GFLSLLKGSAKTVPAVLGKLSAKLDNLACKISKQC | 37 |

| This compound-2CHa | Lithobates chiricahuensis (Chiricahua leopard frog) | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | 37 |

| This compound-2L | Unknown | GILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC | 37 |

Note: this compound-1a and 1b differ by a single amino acid at position 11.[1][2] The sequences provided are based on available literature and database entries.

Experimental Protocol: Peptide Sequencing

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.[3][4]

Protocol:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.[5]

-

Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).[6]

-

Conversion: The cleaved thiazolinone derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified using chromatography, typically high-performance liquid chromatography (HPLC).

-

Cycle Repetition: The shortened peptide is subjected to the next cycle of degradation to identify the subsequent amino acid.[5][6]

Mass spectrometry (MS) is a powerful and sensitive technique for peptide sequencing.[3]

Protocol:

-

Sample Preparation: The protein or peptide sample is purified. For larger proteins, enzymatic digestion (e.g., with trypsin) is performed to generate smaller peptide fragments.[7]

-

Ionization: The peptide fragments are ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[7]

-

Mass Analysis: The mass-to-charge (m/z) ratio of the peptide ions is measured.

-

Tandem Mass Spectrometry (MS/MS): Peptide ions of a specific m/z are selected and fragmented by collision-induced dissociation (CID). The m/z ratios of the resulting fragment ions are then measured.

-

Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. This can be done manually or using specialized software that compares the experimental fragmentation pattern to theoretical patterns from protein sequence databases.[7]

Structure of this compound

The biological activity of this compound peptides is intrinsically linked to their three-dimensional structure. The secondary and tertiary structures have been elucidated primarily through Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Secondary Structure

Circular dichroism studies have revealed that this compound peptides, including this compound-1a and its derivatives, are largely unstructured in aqueous solutions but adopt a predominantly α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles.[8][9] This induced helicity is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the secondary structure of proteins and peptides.[10][11]

Protocol:

-

Sample Preparation: A purified peptide solution of known concentration (typically in the micromolar range) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Spectra Acquisition: The CD spectrum is recorded using a spectropolarimeter, typically in the far-UV region (190-260 nm) for secondary structure analysis.

-

Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution algorithms.[12] An α-helical structure is characterized by negative bands at approximately 208 nm and 222 nm and a positive band around 192 nm.[10]

Tertiary Structure

The three-dimensional structure of this compound-1c in a TFE/water solution has been determined by NMR spectroscopy.[13] The study revealed that the peptide is composed of three α-helices, and each helix exhibits amphipathic characteristics, which is a key feature for its membrane-permeabilizing activity.[13]

NMR spectroscopy provides detailed information about the three-dimensional structure of molecules in solution.[14]

Protocol:

-

Sample Preparation: A concentrated (millimolar range), isotopically labeled (e.g., ¹⁵N, ¹³C) peptide sample is prepared in a suitable solvent system (e.g., TFE/water) with a small amount of D₂O for the lock signal.

-

Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to assign the chemical shifts of all protons and other nuclei in the peptide.

-

Structural Restraint Generation: Nuclear Overhauser effect (NOE) data from NOESY spectra are used to generate distance restraints between protons that are close in space. Coupling constants from COSY spectra can provide dihedral angle restraints.

-

Structure Calculation: The collected restraints are used in computational algorithms (e.g., simulated annealing, molecular dynamics) to calculate a family of 3D structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Signaling Pathways

Recent studies have begun to elucidate the signaling pathways modulated by this compound peptides, particularly in the context of wound healing and cell migration.

PI3K/AKT Pathway in Angiogenesis

A derivative of this compound-1a, this compound-1a(1-21)NH₂, has been shown to promote wound healing by stimulating angiogenesis.[15][16] This pro-angiogenic effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[15][16] Activation of this pathway leads to increased cell migration and proliferation of human umbilical vein endothelial cells (HUVECs).[15]

Caption: this compound-1a(1-21)NH2 signaling pathway promoting wound healing.

EGFR-Mediated Cell Migration

Other studies have suggested the involvement of the Epidermal Growth Factor Receptor (EGFR)-mediated signaling pathway in the wound-healing activity of this compound derivatives.[17] The peptide-induced cell migration appears to be mediated by the activation of EGFR.[17]

Caption: EGFR-mediated signaling pathway in this compound-induced cell migration.

Experimental Workflows

Peptide Sequencing Workflow

Caption: General workflow for determining the primary amino acid sequence of a peptide.

Peptide Structure Determination Workflow

Caption: Workflow for determining the secondary and tertiary structure of a peptide.

Conclusion

This technical guide has provided a detailed overview of the primary amino acid sequence and structural characteristics of the this compound family of antimicrobial peptides. The information presented, including tabulated sequence data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows, is intended to be a valuable resource for the scientific community. Further research into the structure-activity relationships of these peptides will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Peptide Sequencing [ucimsf.ps.uci.edu]

- 2. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 3. How to Sequence a Peptide [biognosys.com]

- 4. novor.cloud [novor.cloud]

- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 7. Workflow of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Derivatives of this compound-1 Peptides as Promising Candidates for Fighting Infections from Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Solution structure of antimicrobial peptide this compound-1c from skin secretion of Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. The Antimicrobial Peptide this compound-1a(1-21)NH2 Stimulates Wound Healing by Promoting Angiogenesis through the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound-1a-Derived Peptides Promote Clearance of Pseudomonas aeruginosa Internalized in Bronchial Cells of Cystic Fibrosis Patients and Lung Cell Migration: Biochemical Properties and a Plausible Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Esculentin Peptide Family: Classification, Nomenclature, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esculentin family of antimicrobial peptides (AMPs), primarily isolated from the skin secretions of frogs belonging to the Ranidae family, represents a significant area of interest in the search for novel therapeutic agents. These peptides are key components of the frog's innate immune system, offering a first line of defense against a wide array of pathogens.[1][2] This guide provides a detailed overview of the classification and nomenclature of the this compound peptide family, summarizes their biological activities with quantitative data, outlines key experimental protocols for their study, and visualizes their structural organization and functional pathways.

Classification of the this compound Family

The this compound family is broadly divided into two main subfamilies, This compound-1 (B1576701) and this compound-2, based on structural similarities. These peptides are part of a larger superfamily of antimicrobial peptides found in ranid frogs, which also includes brevinins, ranatuerins, and temporins.[3]

This compound-1 Subfamily

Peptides in this subfamily are characterized by a length of approximately 46 amino acid residues.[1][2] A highly conserved feature is a C-terminal heptapeptide (B1575542) ring, formed by an intramolecular disulfide bridge between two cysteine residues.[1][4] This cyclic structure is crucial for the peptide's stability and biological activity.[4] Members of this subfamily, such as This compound-1a (B1576700) and this compound-1b, typically exhibit only minor variations in their amino acid sequences, often differing by a single residue.[1][2] Truncated versions of these peptides, particularly the N-terminal fragment this compound-1a(1-21)NH₂, have been synthesized and extensively studied for their potent antimicrobial and wound-healing properties.[2][5][6][7]

This compound-2 Subfamily

The this compound-2 subfamily peptides also feature a C-terminal disulfide bridge, which stabilizes a cyclic domain often referred to as the "Rana box".[8][9] This structural motif is common to several peptide families within Ranidae frogs.[8] While the primary structures of this compound-2 peptides are less conserved between different frog species compared to this compound-1, evolutionary pressure has maintained the hydrophobic nature of the N-terminal region, which is critical for its activity.[10]

The general precursor structure for this compound peptides, identified through cDNA analysis, consists of a signal peptide, an acidic spacer peptide, and the mature active peptide.[1]

Nomenclature

The proliferation of newly discovered antimicrobial peptides from ranid frogs necessitated a systematic nomenclature to reflect evolutionary relationships rather than relying on species-specific names. A proposed system establishes a unified terminology for the 14 well-established peptide families, including this compound-1 and this compound-2.[3]

The convention is as follows:

-

Family Name: The name of the established peptide family (e.g., this compound-1).

-

Species Identifier: An uppercase letter (or two, if necessary to avoid ambiguity) derived from the species name (e.g., 'P' for pipiens).[3]

-

Paralog Identifier: A lowercase letter to distinguish between paralogs (different genes from the same species) within the same family (e.g., a, b, c).[3]

For example, under this system, a hypothetical this compound-1 peptide 'a' from Pelophylax nigromaculatus could be designated this compound-1Na. This systematic approach aims to clarify the relationships between orthologous (same gene in different species) and paralogous peptides.[3]

Data Presentation: Physicochemical and Biological Activities

The following tables summarize key quantitative data for representative members of the this compound family and their derivatives.

Table 1: Physicochemical Properties of Selected this compound Peptides

| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Theoretical pI | Net Charge (pH 7) | Source Organism |

|---|---|---|---|---|---|

| This compound-1a(1-21)NH₂ | GIFSKLAGKKIKNLLISGLKG-NH₂ | 2215.8 | 10.7 | +6 | Pelophylax lessonae/ridibundus (synthetic derivative)[2][11] |

| This compound-1(1-18)NH₂ | GIFSKLAGKKIKNLLISG-NH₂ | 1916.4 | 10.7 | +5 | Pelophylax lessonae/ridibundus (synthetic derivative)[2] |

| This compound-2P | GIFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC-NH₂ | 3792.56 | 9.98 | +7 | Rana plancyi fukiensis[12] |

| This compound-2L | GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC | 3968.79 | 10.45 | +6 | Synthetic[13] |

| This compound-2CHa | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | 4039.8 | 10.0 | +6 | Hylarana chunganensis[10] |

Table 2: Antimicrobial Activity of this compound-1 and Derivatives

| Peptide | Target Microorganism | Strain | MIC (µM) | MBC/MLC (µM) | Reference |

|---|---|---|---|---|---|

| This compound-1PN | Vibrio anguillarum | - | 6.25 | - | [1] |

| This compound-1PN | Escherichia coli | - | 6.25 | - | [1] |

| This compound-1PN | Pseudomonas aeruginosa | - | 25 | - | [1] |

| This compound-1a(1-21)NH₂ | Pseudomonas aeruginosa | ATCC 27853 | 4 | - | [14] |

| This compound-1a(1-21)NH₂ | Escherichia coli | K12 | 2 | 4 | [6] |

| This compound-1a(1-21)NH₂ | Escherichia coli | O157:H7 | 4 | 8 | [6] |

| This compound-1(1-18)NH₂ | Escherichia coli | K12 | 16 | 32 | [6] |

| This compound-1(1-18)NH₂ | Escherichia coli | O157:H7 | 32 | 64 |[6] |

Table 3: Antimicrobial Activity of this compound-2 and Derivatives

| Peptide | Target Microorganism | Strain | MIC (µM) | MBC/MLC (µM) | Reference |

|---|---|---|---|---|---|

| Linearized this compound-2EM | Staphylococcus aureus | - | ≤ 6.25 | ≤ 5.0 | [14][15][16] |

| Linearized this compound-2EM | Bacillus subtilis | - | ≤ 6.25 | ≤ 5.0 | [14][15][16] |

| This compound-2CHa | Staphylococcus aureus (MDR) | - | ≤ 6.0 | - | [10][15] |

| This compound-2CHa | Acinetobacter baumannii (MDR) | - | ≤ 6.0 | - | [10][14] |

| This compound-2P | Staphylococcus aureus | - | 2.2 | - | [12] |

| This compound-2P | Escherichia coli | - | 0.9 | - |[12] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MLC: Minimum Lethal Concentration; MDR: Multi-drug resistant.

Experimental Protocols

The characterization of this compound peptides involves a series of standardized biochemical and microbiological techniques.

Peptide Discovery and Synthesis

-

Identification: Novel this compound peptides are typically identified by constructing cDNA libraries from frog skin secretions and analyzing the skin transcriptome. This allows for the deduction of the full precursor sequence, including the signal and acidic spacer peptides, from the corresponding mRNA.[1]

-

Solid-Phase Peptide Synthesis (SPPS): Synthetic this compound peptides and their analogs are commonly produced using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin (e.g., Rink Amide MBHA). The protocol involves sequential steps of Fmoc deprotection (using piperidine (B6355638) in DMF), amino acid coupling (using activators like HBTU/HOBt), and final cleavage from the resin.[13]

Purification and Characterization

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Crude synthetic peptides are purified using preparative RP-HPLC with a C18 column. Elution is achieved with a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA). Peptide elution is monitored by UV absorbance at 220 nm.[13]

-

Mass Spectrometry: The molecular weight of the purified peptide is verified to confirm its identity. This is typically performed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[13]

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution assay. A two-fold serial dilution of the peptide is prepared in a 96-well plate. A standardized inoculum of the target microorganism (e.g., 1 × 10⁶ CFU/mL) is added to each well. The plate is incubated at 37°C for 18-24 hours, and the MIC is defined as the lowest peptide concentration with no visible bacterial growth.[6]

-

Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot (e.g., 100 µL) is taken from the clear wells of the MIC plate and streaked onto an appropriate agar (B569324) medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in no bacterial colonies.[6]

-

Time-Kill Assay: This assay measures the rate of bactericidal activity. Bacteria in the logarithmic growth phase are incubated with the peptide at concentrations corresponding to multiples of the MIC (e.g., 2x and 4x MIC). At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).[6]

Cytotoxicity and Mechanistic Assays

-

Cell Viability (MTT) Assay: To assess cytotoxicity against eukaryotic cells, cell lines (e.g., human corneal epithelial cells, hTCEpi) are incubated with various concentrations of the peptide for a specified period (e.g., 24 hours). Cell viability is then measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which quantifies mitochondrial metabolic activity.[17][18]

-

Membrane Permeabilization Assay: The ability of a peptide to disrupt the bacterial cytoplasmic membrane can be assessed using fluorescent dyes like SYTOX Green. This dye cannot penetrate intact membranes but fluoresces upon binding to intracellular nucleic acids. An increase in fluorescence intensity over time indicates membrane permeabilization.[6]

Signaling Pathways and Mode of Action

Beyond direct antimicrobial action through membrane disruption, this compound peptides and their derivatives have been shown to modulate host cellular processes, highlighting their potential in areas like wound healing and immunotherapy.

PI3K/AKT Pathway in Angiogenesis

The derivative this compound-1a(1-21)NH₂ has been demonstrated to accelerate wound healing by promoting angiogenesis.[5][19][20] This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway in endothelial cells.[5][19][20] Activation of this pathway promotes cell migration, proliferation, and the upregulation of angiogenesis markers like CD31.[5][20] The pro-angiogenic effect can be diminished by specific PI3K inhibitors, confirming the pathway's involvement.[5][20]

EGFR-Mediated Cell Migration

In addition to angiogenesis, certain this compound derivatives can promote the migration of keratinocytes, a critical step in wound re-epithelialization. This process has been linked to the transactivation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[17][21]

Conclusion

The this compound family of peptides represents a versatile and potent class of naturally occurring antimicrobial agents. A systematic approach to their classification and nomenclature is essential for clarity and to understand their evolutionary context within the broader family of ranid frog peptides. Standardized experimental protocols allow for the reliable assessment of their antimicrobial efficacy and toxicological profiles. With demonstrated activities extending beyond direct pathogen killing to include immunomodulation and promotion of wound healing, esculentins and their synthetic derivatives hold significant promise as templates for the development of novel therapeutics to combat infectious diseases and aid in tissue repair.

References

- 1. An this compound-1 homolog from a dark-spotted frog (Pelophylax nigromaculatus) possesses antibacterial and immunoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of this compound-1 Peptides as Promising Candidates for Fighting Infections from Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reflections on a systematic nomenclature for antimicrobial peptides from the skins of frogs of the family Ranidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. This compound 1-21: a linear antimicrobial peptide from frog skin with inhibitory effect on bovine mastitis-causing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-2CHa: a host-defense peptide with differential cytotoxicity against bacteria, erythrocytes and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial peptide, this compound 2P [novoprolabs.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Biophysical studies on the antimicrobial activity of linearized this compound 2EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound-1a-Derived Peptides Promote Clearance of Pseudomonas aeruginosa Internalized in Bronchial Cells of Cystic Fibrosis Patients and Lung Cell Migration: Biochemical Properties and a Plausible Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound-1a(1-21)NH2: a frog skin-derived peptide for microbial keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. The Antimicrobial Peptide this compound-1a(1-21)NH2 Stimulates Wound Healing by Promoting Angiogenesis through the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

Initial Studies on the Antimicrobial Properties of Esculentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial research into the antimicrobial properties of esculentin, a family of peptides derived from frog skin. The document focuses on the core findings related to their efficacy against various microbial strains, the methodologies employed in these foundational studies, and the elucidated mechanisms of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and signaling pathways.

Introduction to this compound and its Derivatives

Esculentins are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs, such as those from the Pelophylax genus (formerly Rana).[1][2] These peptides represent a crucial component of the frog's innate immune system. Early research focused on truncated versions of the native peptides, primarily this compound-1a(1-21)NH2 (often denoted as Esc(1-21)) and this compound-1b(1-18) (Esc(1-18)), which were found to retain significant antimicrobial activity.[3][4] These derivatives have been the subject of numerous initial studies to characterize their spectrum of activity and mechanism of action.

Antimicrobial Activity: Quantitative Data

The initial evaluation of this compound peptides centered on determining their potency against a range of pathogenic bacteria. The primary metrics used were the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth, and the Minimal Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Table 1: Antimicrobial Activity of this compound-1a(1-21)NH2 Against Planktonic Bacteria

| Bacterial Strain | Type | MIC (µM) | MBC (µM) | Reference |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 2 - 4 | - | [5][6] |

| Pseudomonas aeruginosa (PAO1) | Gram-negative | 4 | - | [6] |

| Pseudomonas aeruginosa (MDR clinical isolates) | Gram-negative | 2 - 8 | - | [5][6] |

| Escherichia coli (K12) | Gram-negative | 2 | 4 | [3] |

| Escherichia coli (O157:H7 EDL933) | Gram-negative | 4 | 8 | [3] |

| Staphylococcus aureus | Gram-positive | 16 - 64 | - | [2] |

| Streptococcus agalactiae | Gram-positive | Potent activity reported | - | [7] |

Table 2: Antimicrobial Activity of this compound-1b(1-18) Against Planktonic Bacteria

| Bacterial Strain | Type | MIC (µM) | MBC (µM) | Reference |

| Escherichia coli (K12) | Gram-negative | 16 | 32 | [3] |

| Escherichia coli (O157:H7 EDL933) | Gram-negative | 32 | 64 | [3] |

Table 3: Cytotoxicity of this compound-1a(1-21)NH2

| Cell Line | Assay | Concentration (µM) | Cell Viability (%) | Reference |

| Human Corneal Epithelial (hTCEpi) | MTT | 0.1 - 10 | 93.77 - 100 | [5] |

| Human Corneal Epithelial (hTCEpi) | MTT | 25 | 83.93 | [5] |

| Human Corneal Epithelial (hTCEpi) | MTT | 50 | 75.73 | [5] |

| Human Corneal Epithelial (hTCEpi) | MTT | 100 | 17.35 | [5] |

Mechanism of Action

The primary mechanism of action for this compound peptides is the disruption of the microbial cell membrane.[5][8][9] This process is initiated by an electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane.[5] Following this initial binding, the peptide inserts into the membrane, leading to the formation of pores or local breakages, which results in the loss of membrane integrity and subsequent cell death.[5][9] This rapid, membrane-targeting action is believed to limit the development of microbial resistance.[5] Some studies also suggest that at sub-inhibitory concentrations, these peptides can modulate the expression of genes involved in biofilm formation and stress responses in bacteria.[1]

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of this compound's antimicrobial properties.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the this compound peptides.

Protocol:

-

Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C until they reach the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 1 x 106 Colony Forming Units (CFU)/mL.[8]

-

Peptide Preparation: A stock solution of the this compound peptide is prepared and serially diluted in the broth medium in a 96-well microtiter plate.[8]

-

Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[5]

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This is typically measured by assessing the absorbance at 590 nm using a microplate reader.[5][8]

Minimal Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC assay to assess the bactericidal versus bacteriostatic activity of the peptide.

Protocol:

-

Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto an appropriate agar (B569324) medium.

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.

-

MBC Determination: The MBC is defined as the lowest concentration of the peptide that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Time-Kill Assay

This assay is performed to evaluate the rate at which an antimicrobial peptide kills a bacterial population.

Protocol:

-

Preparation: A mid-log phase bacterial culture is diluted in a suitable buffer or broth to a starting concentration of approximately 1 x 107 CFU/mL.[5]

-

Peptide Addition: The this compound peptide is added to the bacterial suspension at a defined concentration (e.g., 2x or 4x the MIC).[3]

-

Sampling and Plating: At various time points (e.g., 0, 15, 30, 45, 60, 75 minutes), aliquots are taken from the suspension, serially diluted, and plated on agar plates to determine the number of viable bacteria (CFU/mL).[3]

-

Analysis: The results are plotted as the log10 CFU/mL versus time to visualize the killing kinetics. A 99.9% reduction in the initial inoculum is considered bactericidal.[6]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is commonly used to evaluate the cytotoxic effects of antimicrobial peptides on mammalian cells.

Protocol:

-

Cell Culture: Human cells (e.g., human corneal epithelial cells) are cultured in an appropriate medium and seeded into 96-well plates.[5]

-

Peptide Treatment: The cells are exposed to various concentrations of the this compound peptide for a specified period (e.g., 24 hours).[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a signaling pathway influenced by this compound peptides.

Caption: Workflow for MIC and MBC Determination.

Caption: Time-Kill Assay Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Derivatives of this compound-1 Peptides as Promising Candidates for Fighting Infections from Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-1a(1-21)NH2: a frog skin-derived peptide for microbial keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(1-21), an amphibian skin membrane-active peptide with potent activity on both planktonic and biofilm cells of the bacterial pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 1-21: a linear antimicrobial peptide from frog skin with inhibitory effect on bovine mastitis-causing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-1b(1-18)--a membrane-active antimicrobial peptide that synergizes with antibiotics and modifies the expression level of a limited number of proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Esculentin-1a: A Technical Guide to its Antimicrobial Mechanism of Action on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin-1a (B1576700) is a potent antimicrobial peptide (AMP) originally isolated from the skin of the frog Pelophylax lessonae/ridibundus. As a member of the This compound-1 (B1576701) family, this cationic peptide has garnered significant interest for its broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria. This technical guide provides an in-depth exploration of the core mechanism by which this compound-1a and its derivatives exert their antimicrobial effects: the disruption of bacterial membranes. We will delve into the quantitative measures of its activity, detailed experimental protocols for assessing its mechanism, and a visual representation of its mode of action.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism of action for this compound-1a and its derivatives is the permeabilization and disruption of the bacterial cytoplasmic membrane.[1][2] This membranolytic activity is rapid, leading to cell death within minutes.[3] The process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, this compound-1a undergoes a conformational change, adopting a more helical structure, which facilitates its insertion into the lipid bilayer. This insertion perturbs the membrane's integrity, leading to the formation of pores or channels. The exact model of pore formation is still under investigation, but evidence suggests a "toroidal pore" or "carpet-like" mechanism. In the toroidal pore model , the peptide molecules insert into the membrane and induce the lipid monolayers to bend inward, creating a pore lined by both peptides and lipid head groups.[4][5] In the carpet model , the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they cause a detergent-like disruption of the bilayer.[4][5]

This membrane disruption leads to several critical downstream effects that contribute to bacterial cell death:

-

Depolarization of the Membrane Potential: The formation of pores dissipates the electrochemical gradient across the bacterial membrane, which is essential for cellular processes such as ATP synthesis and nutrient transport.[6][7]

-

Efflux of Intracellular Components: The compromised membrane allows for the leakage of essential ions, metabolites, and even larger molecules like ATP from the cytoplasm.

-

Influx of Extracellular Substances: The pores also allow the entry of otherwise impermeant molecules, such as the fluorescent dye propidium (B1200493) iodide, into the cell.[8]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound-1a and its derivatives, such as Esc(1-21) and Esc(1-18), is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

| Peptide | Organism | MIC (µM) | MBC (µM) | Reference |

| Esc(1-21) | E. coli K12 | 2 | 4 | [3] |

| Esc(1-21) | E. coli O157:H7 EDL933 | 4 | 8 | [3] |

| Esc(1-18) | E. coli K12 | 16 | 32 | [3] |

| Esc(1-18) | E. coli O157:H7 EDL933 | 32 | 64 | [3] |

| Esc(1-21) | P. aeruginosa | Not specified | Not specified | [9] |

| This compound-1a | P. aeruginosa ATCC 27853 | 25 | Not specified | [10] |

| This compound-1a | E. coli ATCC 25992 | 25 | Not specified | [10] |

Experimental Protocols for Mechanistic Studies

Several key experiments are employed to elucidate the membrane-disrupting mechanism of this compound-1a.

Cytoplasmic Membrane Permeabilization Assay using SYTOX Green

This assay assesses the integrity of the bacterial cytoplasmic membrane. SYTOX Green is a fluorescent nucleic acid stain that cannot penetrate intact cell membranes. When the membrane is compromised, the dye enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Protocol:

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS), and resuspend them to a specific optical density (e.g., OD600 of 0.2) in the same buffer.

-

Dye and Peptide Addition: In a 96-well microplate, add the bacterial suspension. Add SYTOX Green to a final concentration of 1-5 µM.[6][8] Add varying concentrations of this compound-1a or its derivatives to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (buffer only).

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., excitation ~485 nm, emission ~520 nm).[6] Record measurements over time (e.g., every 5 minutes for 1-2 hours). An increase in fluorescence indicates membrane permeabilization.

Membrane Depolarization Assay using diSC3(5)

This assay measures changes in the bacterial membrane potential. The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)) is a cationic dye that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye into the aqueous environment, resulting in an increase in fluorescence.[7]

Protocol:

-

Bacterial Culture and Preparation: Grow and prepare the bacterial cells as described for the SYTOX Green assay, resuspending them in a buffer containing KCl (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2).[6]

-

Dye Loading: Add diSC3(5) to the bacterial suspension to a final concentration of approximately 1 µM and incubate until the fluorescence signal stabilizes (indicating maximum dye uptake).[1][6]

-

Peptide Addition and Measurement: Transfer the dye-loaded bacterial suspension to a 96-well plate. Add different concentrations of this compound-1a. Monitor the fluorescence intensity over time using a spectrofluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.[6] An increase in fluorescence signifies membrane depolarization.

Outer Membrane Permeabilization Assay using NPN

This assay is specific for Gram-negative bacteria and assesses the integrity of the outer membrane. N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane. When the outer membrane is damaged, NPN can partition into the phospholipid bilayer, resulting in a significant increase in fluorescence.[11]

Protocol:

-

Bacterial Culture and Preparation: Grow Gram-negative bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[12]

-

Assay Setup: In a 96-well plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.[13]

-

Peptide Addition and Measurement: Add varying concentrations of this compound-1a. Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.[13] An increase in fluorescence indicates outer membrane permeabilization.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

Protocol:

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in a suitable growth medium.[14]

-

Peptide Exposure: Add this compound-1a at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the bacterial suspension.[14] Include a growth control without the peptide.

-

Sampling and Plating: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each treatment group.[3] Perform serial dilutions of the aliquots and plate them onto agar (B569324) plates.

-

Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFUs).

-

Data Analysis: Plot the log10 CFU/mL against time for each peptide concentration to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[15]

Visualizing the Mechanism and Experimental Workflows

To better illustrate the concepts described, the following diagrams were generated using Graphviz.

Caption: Mechanism of this compound-1a action on bacterial membranes.

Caption: Experimental workflow for membrane permeabilization assay.

Conclusion

This compound-1a and its derivatives represent a promising class of antimicrobial agents with a potent and rapid mechanism of action centered on the disruption of bacterial membranes. Understanding the intricacies of this mechanism, through the application of the detailed experimental protocols outlined in this guide, is crucial for the rational design of novel and more effective peptide-based therapeutics. The quantitative data and visual models provided herein serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of antibiotic resistance.

References

- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Derivatives of this compound-1 Peptides as Promising Candidates for Fighting Infections from Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicine.tulane.edu [medicine.tulane.edu]

- 7. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The design and functional characterization of a novel hybrid antimicrobial peptide from this compound-1a and melittin [pharmacia.pensoft.net]

- 11. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

The Evolutionary Trajectory of Esculentin Antimicrobial Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentin, a family of antimicrobial peptides (AMPs) predominantly found in the skin secretions of frogs belonging to the Ranidae family, represents a compelling subject for both evolutionary biology and therapeutic development. These peptides exhibit potent, broad-spectrum antimicrobial activity against a range of pathogens. This technical guide provides an in-depth exploration of the evolutionary origins of this compound peptides, detailing their phylogenetic distribution, gene structure, and the molecular mechanisms that drive their diversification. Furthermore, it presents a compilation of quantitative data on their biological activities and provides detailed experimental protocols for their study, from identification to functional characterization.

Introduction: Discovery and Classification

The this compound family of antimicrobial peptides was first isolated from the skin secretions of the European edible frog, Pelophylax esculentus (formerly Rana esculenta). These peptides are crucial components of the frog's innate immune system, offering a first line of defense against microbial pathogens in their environment. The this compound family is primarily divided into two main groups: This compound-1 (B1576701) and this compound-2, distinguished by variations in their amino acid sequences and antimicrobial spectra.

Phylogenetic Distribution

This compound peptides have been identified in a variety of frog species, primarily within the Ranidae family. Their presence has been confirmed in various species of the genus Pelophylax (water frogs) and Rana (true frogs). The distribution and sequence variation of these peptides across different species are valuable for phylogenetic studies and suggest a dynamic evolutionary history shaped by species-specific pathogen pressures.

The Molecular Architecture of this compound Genes

The genetic blueprint for this compound peptides reveals a conserved architecture typical of many amphibian antimicrobial peptides. The precursor protein is encoded by a gene that generally consists of two exons separated by an intron. This precursor has a tripartite structure:

-

Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the nascent peptide to the endoplasmic reticulum for secretion.

-

Acidic Spacer Peptide: An intervening sequence that is cleaved during post-translational modification.

-

Mature Peptide: The C-terminal region that, after cleavage, becomes the biologically active antimicrobial peptide. A key feature of the mature this compound peptide is a C-terminal disulfide bridge, which forms a cyclic structure and is crucial for its antimicrobial activity.

Evolutionary Mechanisms Driving Diversification

The diversity within the this compound family is a product of several key evolutionary mechanisms:

Gene Duplication

Gene duplication is a primary engine for the evolution of new gene functions. It is hypothesized that the various members of the this compound family within a single species have arisen from multiple duplications of an ancestral gene. Following duplication, one copy of the gene can maintain the original function, while the other is free to accumulate mutations, potentially leading to a peptide with a novel antimicrobial spectrum or improved efficacy.

Positive Selection

Antimicrobial peptides are often engaged in an evolutionary arms race with pathogens. This co-evolutionary pressure can lead to positive selection, where nonsynonymous mutations (those that change the amino acid sequence) are favored over synonymous mutations. While specific quantitative analyses of Ka/Ks ratios for the this compound family are not extensively documented in readily available literature, the high degree of sequence variation in the mature peptide region, compared to the conserved signal peptide, is indicative of positive selection acting on the functional part of the peptide.

Quantitative Data on Biological Activity

The following tables summarize the antimicrobial and hemolytic activities of various this compound peptides and their synthetic derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptides against Bacteria

| Peptide/Derivative | Target Organism | MIC (µM) | Reference |

| Esc(1-21) | Escherichia coli K12 | 2 | [1] |

| Esc(1-21) | Escherichia coli O157:H7 | 4 | [1] |

| Esc(1-18) | Escherichia coli K12 | 16 | [1] |

| Esc(1-18) | Escherichia coli O157:H7 | 32 | [1] |

| This compound(1-21) | Pseudomonas aeruginosa | ~1 | [2] |

| Esc(1-21)ε20 | Escherichia coli | 1.56 - 3.12 | [3] |

| Esc(1-21)ε20 | Pseudomonas aeruginosa | 3.12 - 6.25 | [3] |

| Esc(1-21)ε20 | Staphylococcus aureus | 12.5 - 25 | [3] |

| Linearized this compound-2EM | Staphylococcus aureus | ≤ 6.25 | [4] |

| Linearized this compound-2EM | Bacillus subtilis | ≤ 6.25 | [4] |

| This compound-2CHa | Multidrug-resistant S. aureus | ≤ 6.0 | [4] |

Table 2: Hemolytic Activity of this compound Peptides

| Peptide/Derivative | Hemolytic Activity | Concentration (µM) | Reference |

| Esc(1-18) | Low | Not specified | |

| [Aib¹,¹⁰,¹⁸]-Esc(1-21) | Increased cytotoxicity | Not specified | |

| BKR1 (Hybrid Peptide) | Zero hemolytic effects | Not specified |

Host Cell Interaction and Signaling Pathways

Recent studies have revealed that this compound peptides can also interact with host cells and modulate their functions. For instance, this compound-1a(1-21)NH2 has been shown to promote wound healing by stimulating angiogenesis. This effect is mediated through the activation of the PI3K/AKT signaling pathway in human umbilical vein vascular endothelial cells (HUVECs).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound peptides.

Identification of this compound Peptides from Frog Skin Secretions

-

Peptide Secretion Stimulation: Anesthetize the frog and stimulate the release of skin secretions by administering norepinephrine (B1679862) via injection or immersion.

-

Collection: Collect the secreted material by gently rinsing the frog's skin with deionized water.

-

Purification:

-

Lyophilize the collected secretion.

-

Reconstitute the lyophilized material in 0.1% (v/v) trifluoroacetic acid (TFA).

-

Perform an initial fractionation using a Sep-Pak C18 cartridge.

-

Subject the peptide-containing fractions to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

-

Structural Characterization:

-

Determine the molecular mass of the purified peptides using MALDI-TOF mass spectrometry.

-

Determine the amino acid sequence using automated Edman degradation.

-

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

-

Resin Preparation: Swell the Rink amide MBHA resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.

-

Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-